This compound is classified as a benzoxazinone, specifically a derivative of 2H-1,4-benzoxazin-3(4H)-one. Its structure includes both a pyrrole ring and a benzoxazine moiety, making it part of the broader category of polyheterocycles that often exhibit significant biological activities.
The synthesis of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one typically involves several steps, often utilizing cyclization reactions. One efficient method for synthesizing benzoxazinones involves the reaction of substituted phenols with acylating agents followed by cyclization.
For instance, one reported method involves treating N-benzyl-2-chloroacetamide with substituted phenols under reflux conditions to yield various benzoxazinones through a Smiles rearrangement process .
The molecular structure of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one can be characterized by the following features:
The molecular formula for this compound is , and its molecular weight is approximately 190.21 g/mol. The arrangement of atoms within the molecule allows for various intermolecular interactions, which are crucial for its biological function.
6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one can participate in several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to explore structure-activity relationships in pharmaceutical applications.
The mechanism of action for 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is primarily linked to its interaction with biological targets such as enzymes or receptors. While specific studies on this compound may be limited, similar compounds in the benzoxazinone class have shown:
Experimental data from related compounds suggest that modifications at specific positions can enhance binding affinity and selectivity towards particular targets .
The physical and chemical properties of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one include:
Properties such as melting point, boiling point, and spectral data (NMR, IR) are crucial for characterization but may vary based on synthesis methods and purity levels.
The applications of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one span several fields:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications .
The CuAAC "click chemistry" approach enables efficient coupling of 6-amino-2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazole pharmacophores. The synthesis begins with 6-amino-2H-1,4-benzoxazin-3(4H)-one (SMILES: Nc1ccc2OCC(=O)Nc2c1
, mp: 88–93°C) [6], which undergoes amidation with 3-ethynylbenzoic acid using HATU/DIPEA to form 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzamide. This alkyne-functionalized intermediate then reacts with diverse azides (e.g., aryl, alkyl, benzyl azides) under Cu(I) catalysis to yield 24 triazole-benzoxazinone hybrids (e1–e24) [1].
Table 1: Bioactive Triazole-Benzoxazinone Hybrids
Compound | R-Group | Anti-inflammatory Activity (LPS-induced) | Key Findings |
---|---|---|---|
e2 | 2,4-diCH₃ | NO reduction: >50%; IL-6/TNF-α: ↓↓↓ | Activated Nrf2-HO-1 pathway; non-toxic |
e16 | 4-Cl | ROS inhibition: >60%; iNOS/COX-2: ↓↓↓ | Superior Keap1 binding; acute toxicity safety |
e20 | 3-F | IL-1β suppression: >45% | Synergistic microglial inflammation control |
Molecular docking confirms stable binding of e16 to Keap1's Kelch domain (binding energy: −9.2 kcal/mol), preventing Nrf2 degradation and enhancing antioxidant response [1].
A green Friedel-Crafts alkylation strategy employs 9,10-phenanthrenedione (absorption: 412/505 nm) as an organophotoredox catalyst. The dual catalytic system combines 5 mol% phenanthrenedione with 10 mol% Zn(OTf)₂ under 5W white LEDs and aerial oxygen. This activates 3,4-dihydro-1,4-benzoxazin-2-ones at the C3 position for coupling with indoles or electron-rich arenes [2].
Table 2: Optimization of Photoredox Conditions
Catalyst | Additive | Solvent | Yield (%) | Reaction Time |
---|---|---|---|---|
Phenanthrenedione (5 mol%) | Zn(OTf)₂ (10 mol%) | CH₃CN | 76 | 9 h |
Ru(bpy)₃Cl₂ | None | CH₃CN | 30 | 24 h |
Rose Bengal | Zn(OTf)₂ (10 mol%) | CH₃CN | 53 | 24 h |
Phenanthrenedione (5 mol%) | None | CH₃CN | <15 | 24 h |
The mechanism involves:
Classical Friedel-Crafts alkylations leverage Lewis acids (e.g., FeCl₃, InCl₃) to couple benzoxazinones with indoles or pyrroles. In a pivotal approach, 2-(1H-pyrrol-1-yl)benzoic acid undergoes oxidative cyclization using activated MnO₂ (20–71% yield) to form 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-ones. This proceeds via dehydrogenation and intramolecular nucleophilic attack without pyrrole ring degradation [7].
Key innovations:
Advanced MCRs integrate three pharmacophores:
Example Protocol:
This yields tetrahybrid scaffolds exhibiting dual anti-inflammatory and neuroprotective effects [1] [2].
Table 3: Multi-Component Pharmacophore Hybrids
Pharmacophore | Role | Synthetic Method |
---|---|---|
1,4-Benzoxazin-3-one | Neuroprotective core | Cyclization of 2-aminophenols |
1H-Pyrrol-1-yl | Anti-inflammatory module | Paal-Knorr reaction |
1,2,3-Triazole | Linker/bioisostere | CuAAC |
Isoxazoline | COX-2 inhibition | 1,3-dipolar cycloaddition |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1